

The Discovery and Development of LML134: A Histamine H3 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LML134

Cat. No.: B15609428

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LML134, chemically identified as 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, is a novel histamine H3 receptor (H3R) inverse agonist discovered and developed by Novartis.[1][2] It was investigated for the treatment of excessive sleep disorders, such as shift work disorder (SWD).[3] The core concept behind the development of **LML134** was to create a potent H3R inverse agonist with a unique pharmacokinetic and pharmacodynamic profile—specifically, high receptor occupancy achieved rapidly, followed by fast disengagement from the receptor.[1][2][4] This "fast-on/fast-off" kinetic profile was strategically designed to provide wakefulness-promoting effects during the day without causing the mechanism-based side effect of insomnia that had plagued other H3R inverse agonists with longer receptor residence times.[1][2][4] Preclinical studies demonstrated promising in vitro potency, selectivity, and a favorable pharmacokinetic profile. **LML134** progressed into clinical trials to evaluate its safety, tolerability, and efficacy in promoting wakefulness.[3][5] However, Novartis ultimately discontinued the development of **LML134** for sleep-related diseases for strategic business reasons unrelated to safety concerns.[4] This guide provides a comprehensive overview of the discovery, mechanism of action, and development of **LML134**, summarizing the available preclinical and clinical data.

Introduction: The Rationale for a Kinetically-Optimized H3R Inverse Agonist

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the synthesis and release of histamine, a key neurotransmitter involved in promoting wakefulness. Inverse agonists of the H3R block this constitutive activity, leading to increased histamine release and enhanced wakefulness. While several H3R inverse agonists have been evaluated for sleep disorders, a common challenge has been mechanism-based insomnia.^{[1][4]} This is often attributed to prolonged receptor occupancy, where the drug remains bound to the receptor for an extended period, continuing its wake-promoting effect into the night.

Novartis's strategy with **LML134** was to engineer a molecule with a specific kinetic profile to overcome this limitation. The goal was a compound that would quickly occupy a high percentage of H3 receptors to exert its therapeutic effect, but then dissociate rapidly, clearing from the target before the desired sleep period.^{[1][2][4]}

Preclinical Discovery and Characterization

The discovery of **LML134** was the result of an extensive medicinal chemistry effort to optimize the safety and pharmacokinetic properties of several chemical series.^[6] The optimization process led to the identification of **LML134** as a lead candidate with excellent drug-like properties, including good water solubility and permeability, predictive of good brain penetration.^[5]

In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological data for **LML134**.

Parameter	Value	Assay Type
hH3R Ki (nM)	0.3	cAMP Functional Assay
hH3R Ki (nM)	12	Radioligand Binding Assay

Table 1: In Vitro Potency of **LML134** at the Human Histamine H3 Receptor^[5]

LML134 demonstrated high selectivity for the H3 receptor, as confirmed in a screening panel of 137 other targets, including the histamine H1, H2, and H4 receptors, and the hERG channel.[5]

Preclinical Pharmacokinetics

The pharmacokinetic profile of **LML134** was evaluated in rats, demonstrating rapid oral absorption and clearance.[5]

Parameter	Value	Species	Route of Administration
Tmax (hours)	0.5	Rat	Oral
Fraction Absorbed (%)	44	Rat	Oral
Terminal Half-life (t1/2) (hours)	0.44	Rat	Intravenous
Plasma Protein Binding (Fu, %)	39.0	Rat	-
Plasma Protein Binding (Fu, %)	57.6	Dog	-
Plasma Protein Binding (Fu, %)	33.6	Human	-

Table 2: Preclinical Pharmacokinetic Parameters of **LML134**[5]

Metabolism studies using rat liver microsomes indicated that **LML134** is metabolized into three main metabolites.[5]

Mechanism of Action and Signaling Pathway

LML134 functions as an inverse agonist at the histamine H3 receptor. This means it not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity. The H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gai/o subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By acting as an inverse agonist, **LML134** blocks this inhibitory signaling, leading to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels. This ultimately results in the disinhibition of histamine release from presynaptic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus. The increased synaptic histamine then activates postsynaptic H1 receptors, which are excitatory and promote wakefulness.

Caption: LML134 Mechanism of Action at the Histaminergic Synapse.

Clinical Development

LML134 progressed into clinical development to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Studies

A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending oral dose study was conducted in healthy volunteers (NCT02334449) to evaluate the safety, tolerability, and pharmacokinetics of **LML134**.^[5]

Another study in healthy male volunteers (ages 25-55) used positron emission tomography (PET) with the radioligand [¹¹C]MK-8278 to characterize the regional brain H3 receptor occupancy following a single oral dose of **LML134**.^[7] The primary objective was to determine the optimal dose for receptor binding.^[7]

Phase II Proof-of-Concept Study in Shift Work Disorder

A randomized, double-blind, placebo-controlled, cross-over, multi-center proof-of-concept study (CLML134X2201; NCT03141086) was initiated to assess the wakefulness-promoting effect, safety, and tolerability of **LML134** in patients with Shift Work Disorder (SWD).^[3]

Key aspects of the study:

- Participants: 24 men and women who worked night shifts.^[3]
- Intervention: Participants received both **LML134** and a placebo at different times.^[3]
- Primary Outcome: To determine if participants were less sleepy at night after taking **LML134** compared to placebo.^[3]

Results Summary:

- Efficacy: Participants were reported to be less sleepy at night after taking **LML134** compared to the placebo.[\[3\]](#) The effect on sleepiness was less pronounced at approximately 9.5 hours post-dose.[\[3\]](#)
- Pharmacokinetics: **LML134** reached its maximum concentration in the blood approximately 3 hours after administration.[\[3\]](#)
- Safety: **LML134** was concluded to be safe for the participants in this trial.[\[3\]](#) The most common adverse event reported was headache.[\[3\]](#)

Study Termination: The trial, which began in July 2017, was stopped early in September 2018. The sponsor, Novartis, decided to halt all research on **LML134** in people with sleep-related diseases for business reasons, not due to safety concerns.

Clinical Trial ID	Phase	Status	Indication	Key Findings
NCT02334449	Phase I	Completed	Healthy Volunteers	Assessed safety, tolerability, and pharmacokinetics of single and multiple ascending doses.
NCT03141086	Phase II	Terminated	Shift Work Disorder	LML134 was associated with reduced sleepiness compared to placebo; most common adverse event was headache. Terminated for business reasons.

Table 3: Summary of **LML134** Clinical Trials

Experimental Protocols

While the specific, detailed protocols used by Novartis in the development of **LML134** are not publicly available, this section outlines generalized methodologies for the key assays based on standard industry practices.

[3H]-N α -methylhistamine Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound (**LML134**) to displace a radiolabeled ligand from the H3 receptor.

Generalized Protocol:

- **Membrane Preparation:** Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells) are prepared.
- **Assay Setup:** In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-N α -methylhistamine and varying concentrations of the test compound.
- **Incubation:** The plate is incubated to allow the binding to reach equilibrium.
- **Filtration:** The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove unbound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The data is used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the K_i (inhibition constant) can be derived.

cAMP Functional Assay

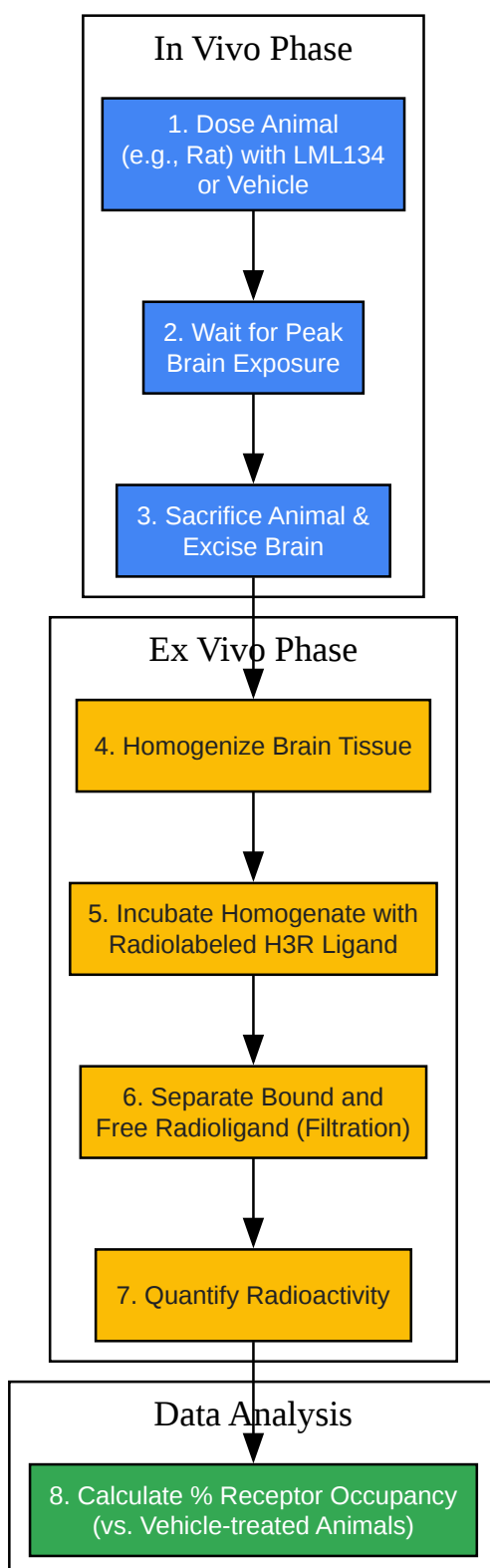
This assay determines the functional activity of a compound by measuring its effect on intracellular cAMP levels.

Generalized Protocol for an Inverse Agonist:

- **Cell Culture:** Cells expressing the H3 receptor are cultured in a multi-well plate.
- **Compound Addition:** The cells are treated with varying concentrations of the test compound (**LML134**).
- **Cell Lysis:** After incubation, the cells are lysed to release intracellular cAMP.
- **cAMP Measurement:** The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, cAMP from the cells competes with a labeled cAMP tracer for binding to a specific antibody.
- **Data Analysis:** A decrease in the assay signal corresponds to an increase in intracellular cAMP. The data is used to generate a dose-response curve and determine the EC50 and the maximal effect (Emax) of the compound.

Ex Vivo Receptor Occupancy Assay

This assay measures the percentage of target receptors in the brain that are bound by a drug after in vivo administration.



[Click to download full resolution via product page](#)

Caption: Generalized Workflow for an Ex Vivo Receptor Occupancy Assay.

Conclusion

The discovery and development of **LML134** by Novartis represents a scientifically driven approach to address a known challenge in the pharmacology of H3R inverse agonists. The focus on a "fast-on/fast-off" kinetic profile to mitigate the risk of insomnia was a rational and innovative strategy. Preclinical data supported the desired profile, showing good potency, selectivity, and rapid pharmacokinetics. While the early clinical results in patients with Shift Work Disorder were promising in terms of a wake-promoting effect and a tolerable safety profile, the program was ultimately discontinued for non-clinical, business-related reasons. The story of **LML134** provides valuable insights into the complexities of drug development, where even scientifically sound and clinically promising candidates may not reach the market due to strategic portfolio decisions. The data that is publicly available for **LML134** contributes to the broader understanding of H3R pharmacology and the importance of kinetic considerations in GPCR drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. giffordbioscience.com [giffordbioscience.com]
- 2. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Discovery and Development of LML134: A Histamine H3 Receptor Inverse Agonist]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15609428#the-discovery-and-development-of-lml134-by-novartis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com